

Application Notes and Protocols: Recrystallization of 4-bromo-3-chlorobenzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-3-chlorobenzoic acid

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Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. This process relies on the differential solubility of the desired compound and its impurities in a suitable solvent at varying temperatures. For crystalline solids such as **4-bromo-3-chlorobenzoic acid**, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, achieving high purity is paramount.^[1] This document provides a detailed protocol for the purification of **4-bromo-3-chlorobenzoic acid** via recrystallization. The procedure outlines solvent selection, dissolution of the crude solid, removal of insoluble impurities, crystallization, and subsequent collection and drying of the purified crystals.

Physicochemical Properties

A summary of the key quantitative data for **4-bromo-3-chlorobenzoic acid** is presented in the table below. This information is critical for both the execution of the recrystallization protocol and the final analysis of the purified product.

Property	Value	Reference
Molecular Formula	C ₇ H ₄ BrClO ₂	[2]
Molecular Weight	235.46 g/mol	[3]
Melting Point (pure)	220-224 °C	[1][3][4]
Appearance	White to off-white powder/solid	[1]
Water Solubility	Very slightly soluble (0.19 g/L at 25 °C)	[5]
Methanol Solubility	Soluble	[1][3]

Experimental Protocol

This protocol details the materials and step-by-step methodology for the purification of **4-bromo-3-chlorobenzoic acid** by recrystallization from an appropriate solvent. Methanol is suggested as a primary solvent due to the noted solubility of the compound.[1][3]

Materials:

- Crude **4-bromo-3-chlorobenzoic acid**
- Methanol (reagent grade)
- Distilled water (ice-cold for washing)
- Activated carbon (optional, for colored impurities)
- Erlenmeyer flasks (two, appropriately sized)
- Hot plate with magnetic stirring capabilities
- Magnetic stir bar
- Glass funnel
- Fluted filter paper

- Büchner funnel and flask
- Vacuum source
- Spatula
- Watch glass
- Drying oven or desiccator

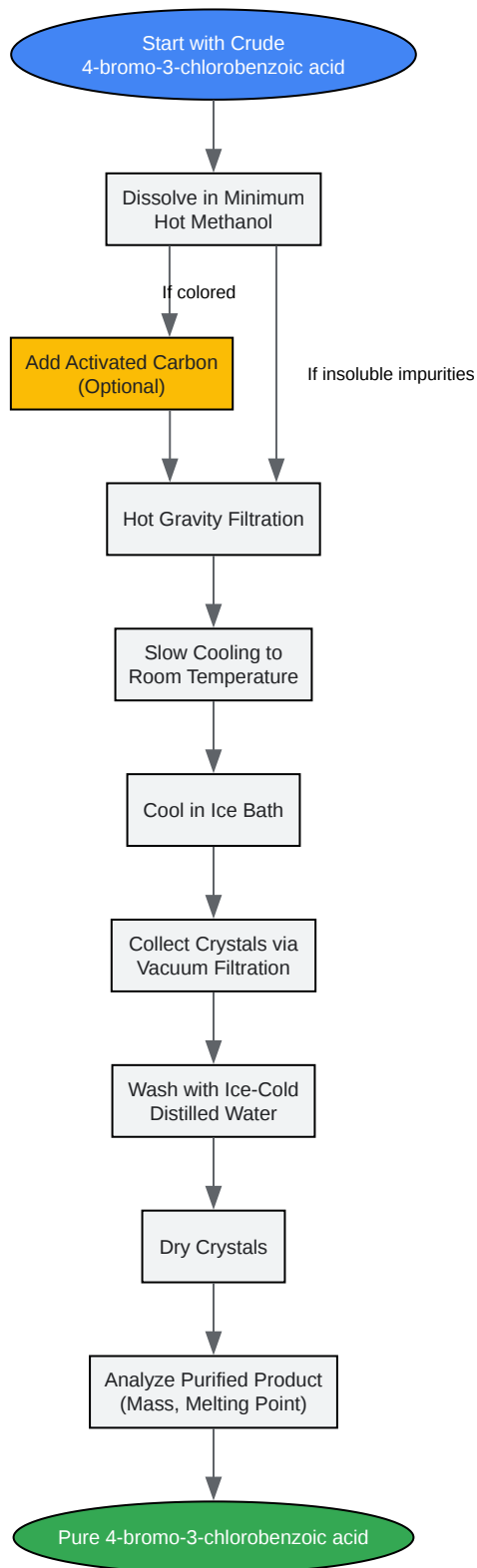
Procedure:

- Solvent Selection and Dissolution:
 - Place a known mass of crude **4-bromo-3-chlorobenzoic acid** into an Erlenmeyer flask with a magnetic stir bar.
 - Add a minimal amount of methanol to the flask.
 - Gently heat the mixture on a hot plate with stirring. Add more methanol in small portions until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.
- Decolorization (Optional):
 - If the solution is colored, remove it from the heat and allow it to cool slightly.
 - Add a small amount of activated carbon to the solution to adsorb the colored impurities.
 - Reheat the solution to boiling for a few minutes while stirring.
- Hot Filtration:
 - If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration.
 - Preheat a second Erlenmeyer flask and a glass funnel with a small amount of hot methanol.

- Place a fluted filter paper in the funnel and rapidly filter the hot solution into the preheated flask. This step should be performed quickly to prevent premature crystallization in the funnel.
- Crystallization:
 - Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
 - Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
- Crystal Collection:
 - Collect the purified crystals by vacuum filtration using a Büchner funnel and flask.
 - Wash the crystals with a small amount of ice-cold distilled water to remove any residual soluble impurities. The low solubility of the product in cold water makes it a suitable washing solvent.^[5]
- Drying:
 - Transfer the crystals from the funnel to a pre-weighed watch glass.
 - Dry the crystals in a drying oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved, or alternatively, dry them in a desiccator under vacuum.
- Analysis:
 - Determine the mass of the dried, purified crystals and calculate the percent recovery.
 - Measure the melting point of the recrystallized product. A sharp melting point within the literature range (220-224 °C) is indicative of high purity.^{[1][3][4]}

Experimental Workflow

Recrystallization Workflow for 4-bromo-3-chlorobenzoic acid

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Caption: A flowchart illustrating the key steps in the purification of **4-bromo-3-chlorobenzoic acid** by recrystallization.

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Address: 3281 E Guasti Rd

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